Silicon dihydroxyl phthalocyanine

Catalog No.
S722868
CAS No.
19333-15-4
M.F
C32H18N8O2Si
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon dihydroxyl phthalocyanine

CAS Number

19333-15-4

Product Name

Silicon dihydroxyl phthalocyanine

IUPAC Name

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H18N8O2Si

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H

InChI Key

IKEIGECHKXPQKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O

Photocatalysis:

Silicon dihydroxyl phthalocyanine exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property has been investigated for applications such as:

  • Water splitting: Researchers are exploring the use of SiPc(OH)2 as a photosensitizer for water splitting, a process that uses sunlight to generate hydrogen fuel from water. [Source: Applied Catalysis B: Environmental, Volume 119, Issue 1, 2012, Pages 221-228, ]
  • Organic pollutant degradation: Studies have shown that SiPc(OH)2 can be used as a photocatalyst for degrading organic pollutants in water and wastewater. [Source: Journal of Molecular Catalysis A: Chemical, Volume 335, Issues 1-2, 2011, Pages 133-139, ]

Sensing Applications:

The ability of SiPc(OH)2 to interact with specific molecules makes it a potential candidate for sensor development. For example, researchers have investigated its use for:

  • Gas sensing: SiPc(OH)2 has been shown to exhibit changes in electrical conductivity upon exposure to certain gases, such as ammonia and hydrogen sulfide. This property could be utilized for developing gas sensors. [Source: Sensors and Actuators B: Chemical, Volume 143, Issue 1, 2010, Pages 42-48, ]
  • Biomolecule detection: Studies suggest that SiPc(OH)2 can be modified to selectively bind to specific biomolecules, such as DNA and enzymes. This could be useful for developing biosensors for medical diagnostics and environmental monitoring. [Source: Journal of Materials Chemistry B, Volume 1, Issue 1, 2013, Pages 42-48, ]

Solar Cells:

The photophysical properties of SiPc(OH)2 make it a potential candidate for use in solar cell development. Research is ongoing to explore its application as a:

  • Organic photovoltaics (OPVs): SiPc(OH)2 could be used as an acceptor material in OPVs, which are organic-based solar cells. [Source: Dyes and Pigments, Volume 74, Issue 1, 2007, Pages 90-97, ]
  • Dye-sensitized solar cells (DSSCs): SiPc(OH)2 could potentially be employed as a dye in DSSCs, which are another type of solar cell that utilizes a dye to absorb sunlight and convert it into electricity. [Source: Electrochimica Acta, Volume 52, Issue 10, 2007, Pages 3427-3432, ]

Silicon dihydroxyl phthalocyanine is a complex organic compound belonging to the phthalocyanine family, characterized by a silicon atom at its center and two hydroxyl groups attached to its structure. This compound is notable for its unique optical and electronic properties, making it a candidate for various applications in fields such as photonics and biomedicine. The general structure of silicon dihydroxyl phthalocyanine consists of a planar, cyclic arrangement of carbon and nitrogen atoms forming a large conjugated system, which contributes to its ability to absorb light efficiently.

, particularly involving its hydroxyl and silicon functional groups. Key reactions include:

  • Substitution Reactions: The axial hydroxyl groups can be substituted with various ligands, altering the compound's properties. For instance, treatments with alcohols or phenols can replace the hydroxyl groups under specific conditions .
  • Oxidation and Reduction: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify the electronic properties of the compound, enhancing its reactivity in photochemical applications .
  • Coordination Chemistry: Silicon dihydroxyl phthalocyanine can form complexes with metals or other ligands, which can be useful in catalysis or sensor applications .

Research indicates that silicon dihydroxyl phthalocyanine exhibits significant biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon light activation. This property makes it useful in targeting cancer cells while minimizing damage to surrounding healthy tissues. Additionally, studies have shown that silicon dihydroxyl phthalocyanine has antibacterial properties, making it a candidate for applications in antimicrobial coatings and treatments .

The synthesis of silicon dihydroxyl phthalocyanine typically involves several steps:

  • Starting Material: Silicon phthalocyanine dichloride serves as the precursor.
  • Hydrolysis Reaction: The dichloride is treated with water or alcohols under controlled conditions to replace the chlorine atoms with hydroxyl groups.
  • Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to obtain high-purity silicon dihydroxyl phthalocyanine .

Silicon dihydroxyl phthalocyanine has diverse applications, including:

  • Photodynamic Therapy: Used as a photosensitizer for cancer treatment.
  • Sensors: Its unique optical properties make it suitable for chemical and biological sensors.
  • Organic Photovoltaics: Employed in solar cell technology due to its light absorption capabilities.
  • Antimicrobial Agents: Utilized in coatings and treatments aimed at bacterial infections .

Interaction studies involving silicon dihydroxyl phthalocyanine focus on its behavior in biological systems and its interactions with various ligands. Research has shown that the compound can form stable complexes with metal ions, which may enhance its photophysical properties. Additionally, studies on its interactions with cellular components reveal insights into its mechanism of action in photodynamic therapy .

Silicon dihydroxyl phthalocyanine shares structural similarities with other phthalocyanines but possesses unique features due to its specific functionalization. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Silicon phthalocyanine dichlorideCentral silicon atom, two chlorine substituentsLess hydrophilic compared to dihydroxyl variant
Zinc phthalocyanineCentral zinc atom, typically used in photovoltaicsExhibits different electronic properties
Copper phthalocyanineCentral copper atom, known for catalytic activityHigher stability under oxidative conditions
Aluminum phthalocyanineCentral aluminum atom, often used in dyesDifferent solubility characteristics

Silicon dihydroxyl phthalocyanine's unique combination of hydroxyl functionalization and silicon coordination distinguishes it from these similar compounds, particularly regarding its enhanced solubility and reactivity in biological systems .

Phthalocyanines (Pcs) were first accidentally synthesized in 1907 by Braun and Tcherniac, but silicon-based variants entered the spotlight much later. The foundational work on silicon phthalocyanines began in the 1980s, with Wheeler et al. (1984) pioneering the synthesis of bis(tri-n-hexylsiloxy) silicon phthalocyanine. This breakthrough revealed the compound’s redox activity and electrogenerated chemiluminescence, sparking interest in its electronic applications. The discovery of SiPc(OH)₂’s polymorphic behavior by Kojima et al. (2007) further underscored its structural adaptability, linking crystal packing to photoelectronic performance.

Significance in Organometallic Chemistry

Silicon’s hexacoordinate geometry in SiPc(OH)₂ distinguishes it from traditional metallophthalocyanines. The axial hydroxyl groups facilitate hydrogen bonding and reduce π-π stacking, mitigating aggregation—a common issue in planar macrocycles. This unique configuration enables precise tuning of solubility and optoelectronic properties through axial ligand substitution. For instance, replacing hydroxyl groups with trialkylsiloxy chains enhances solubility by 3–5 orders of magnitude, making the compound viable for solution-processed devices.

Research Trajectory and Historical Milestones

YearMilestoneImpact
1984First synthesis of silicon phthalocyanine derivativesEstablished electrochemical properties and ECL potential
2007Ab-initio structural analysis of SiPc(OH)₂ polymorphsLinked crystal packing (herringbone vs. parallel stacks) to photosensitivity
2018Demonstration as a redox-active platform for organometallicsEnabled catalytic applications in C–H activation
2021Adoption in photouncaging and photoimmunotherapyExpanded biomedical utility
2022Large-area OPVs using SiPc(OH)₂ derivativesAchieved 4% PCE in flexible solar cells

The synthesis of silicon dihydroxyl phthalocyanine represents a significant advancement in phthalocyanine chemistry, building upon foundational methodologies established in the mid-20th century. Classical synthetic approaches primarily rely on the formation of silicon phthalocyanine dichloride as an intermediate, followed by subsequent hydrolysis to yield the dihydroxyl derivative [1] [3].

The earliest documented synthesis involved the reaction of phthalonitrile with silicon tetrachloride in high-boiling organic solvents such as quinoline at temperatures exceeding 200°C [10] [13]. This approach, pioneered by Joyner and Kenney, demonstrated yields of approximately 1% when using silicon tetrachloride directly with phthalonitrile [10]. The harsh reaction conditions and poor yields necessitated the development of alternative precursor materials.

A more refined classical approach utilizes diiminoisoindoline as a starting material rather than phthalonitrile directly [10] [13]. This method involves the preparation of diiminoisoindoline through the treatment of phthalonitrile with sodium methoxide in methanol under continuous ammonia flow, followed by cyclization with silicon tetrachloride in quinoline [13]. The resulting silicon phthalocyanine dichloride undergoes hydrolysis with sodium hydroxide in aqueous pyridine to produce silicon dihydroxyl phthalocyanine with yields ranging from 51% to 68% [3] [13].

Another classical route employs 2-cyanobenzamide as a precursor, which reacts with silicon tetrachloride under similar high-temperature conditions [13]. This approach has demonstrated improved yields of approximately 35% compared to direct phthalonitrile methods, though still requiring harsh reaction conditions and extended reaction times of 2-5 hours [13].

The hydrolysis step converting silicon phthalocyanine dichloride to the dihydroxyl form typically employs aqueous sodium hydroxide in pyridine or water-pyridine mixtures [3] [15]. This transformation proceeds through nucleophilic substitution of the chloride ligands, with reaction times ranging from 1-24 hours depending on temperature and base concentration [15] [18].

Contemporary Synthesis Approaches

Modern synthetic methodologies for silicon dihydroxyl phthalocyanine have evolved to address the limitations of classical routes, focusing on improved yields, milder reaction conditions, and enhanced selectivity [1] [19]. Contemporary approaches incorporate advanced synthetic techniques and novel precursor systems to achieve more efficient transformations.

One significant advancement involves the use of lithium bis(trimethylsilyl)amide etherate as a nucleophilic agent for phthalonitrile activation [10]. This method employs a two-step process where phthalonitrile is first treated with lithium bis(trimethylsilyl)amide in dry toluene for 5 hours, followed by hydrochloric acid treatment and subsequent reaction with silicon tetrachloride in quinoline at 180°C [10]. This approach has demonstrated yields of approximately 21% for silicon phthalocyanine dichloride formation, representing a significant improvement over classical methods [10].

Contemporary synthesis also emphasizes the use of hexachlorodisiloxane as an alternative silicon source to silicon tetrachloride [13]. This modification results in improved yields and more controlled reaction conditions, with the additional benefit of reduced volatility and easier handling compared to silicon tetrachloride [13]. The reaction proceeds under reflux conditions in quinoline for 4 hours, producing silicon phthalocyanine dichloride with enhanced purity [13].

Modern approaches to the hydrolysis step have incorporated optimized solvent systems and reaction conditions [30]. The displacement of chloride ligands using triethylamine and water mixtures has been demonstrated to produce dihydroxyl silicon phthalocyanine with yields of 53% under controlled conditions [30]. This method offers improved selectivity and reduced side product formation compared to traditional sodium hydroxide treatments.

Advanced purification techniques have also been integrated into contemporary synthesis protocols [16]. Column chromatography over aluminum oxide using dichloromethane-ethanol solvent systems has become standard practice for isolating pure silicon dihydroxyl phthalocyanine [16]. These purification methods enable the removal of unreacted precursors and side products, resulting in higher purity final products.

Precursor-based Synthesis Strategies

Precursor-based synthesis strategies for silicon dihydroxyl phthalocyanine focus on the systematic use of specific intermediate compounds to achieve controlled and efficient transformations [1] [13]. These approaches leverage well-characterized precursor molecules to enable predictable synthetic outcomes and improved yields.

Silicon Phthalocyanine Dichloride-based Routes

Silicon phthalocyanine dichloride serves as the primary precursor for silicon dihydroxyl phthalocyanine synthesis, offering a well-established pathway with documented reaction mechanisms and optimized conditions [3] [13] [15]. The synthesis of this key intermediate involves several refined methodologies that have been developed to maximize yield and purity.

The preparation of silicon phthalocyanine dichloride through the diiminoisoindoline route represents the most reliable approach [13]. This method begins with the synthesis of diiminoisoindoline through the reaction of phthalonitrile with sodium methoxide in methanol under ammonia atmosphere [13]. The diiminoisoindoline is subsequently treated with silicon tetrachloride in dry quinoline at elevated temperatures to form the tetrameric phthalocyanine structure with silicon incorporation [13].

Alternative precursor-based routes utilize 2-cyanobenzamide derivatives, which undergo cyclization reactions with silicon tetrachloride under controlled conditions [13]. This approach offers improved handling characteristics compared to diiminoisoindoline methods, as 2-cyanobenzamide exhibits greater stability and can be purified more readily [13]. The cyclization proceeds through intermediate formation of silicon-coordinated benzamide complexes, which subsequently undergo condensation to form the phthalocyanine macrocycle [13].

The conversion of silicon phthalocyanine dichloride to the dihydroxyl derivative involves nucleophilic substitution reactions using hydroxide sources [3] [15]. Optimized conditions employ sodium hydroxide in pyridine-water mixtures at temperatures ranging from 60-100°C [15]. The reaction mechanism proceeds through initial coordination of hydroxide to the silicon center, followed by chloride displacement and formation of silicon-oxygen bonds [15].

Reaction yields for the chloride-to-hydroxyl conversion typically range from 45% to 68%, depending on reaction conditions and purification methods [3] [30]. Temperature optimization studies have demonstrated that reactions conducted at 80°C for 12-18 hours provide optimal balance between yield and selectivity [15]. Higher temperatures can lead to decomposition of the phthalocyanine ring system, while lower temperatures result in incomplete conversion [15].

Direct Hydroxylation Methods

Direct hydroxylation methods for silicon dihydroxyl phthalocyanine synthesis represent an alternative approach that bypasses the need for chloride intermediates [17] [18]. These methodologies focus on the direct introduction of hydroxyl groups during phthalocyanine formation or through post-synthetic modification of silicon phthalocyanine complexes.

One direct hydroxylation approach involves the use of silicon alkoxide precursors that undergo hydrolysis during phthalocyanine formation [18]. This method employs triethylene glycol or polyethylene glycol derivatives as both solvent and hydroxyl source, enabling simultaneous macrocycle formation and hydroxyl incorporation [18]. Reactions are typically conducted at temperatures of 100-130°C under nitrogen atmosphere for 1-20 hours [18].

The mechanism of direct hydroxylation involves the formation of silicon-alkoxide intermediates that undergo controlled hydrolysis to generate hydroxyl groups [18]. This process requires careful control of water content and reaction atmosphere to prevent uncontrolled hydrolysis that could lead to silicon oxide formation [18]. Optimal conditions maintain a water-to-silicon ratio of approximately 2:1 to ensure complete hydroxylation without side reactions [18].

Another direct hydroxylation strategy utilizes para-hydroxyphenylpropionic acid as both a hydroxyl source and complexing agent [18]. This approach involves the reaction of silicon phthalocyanine dichloride with para-hydroxyphenylpropionic acid under basic conditions, leading to the formation of carboxylate-bridged intermediates that subsequently undergo hydrolysis to yield the dihydroxyl product [18].

Yield optimization for direct hydroxylation methods has identified several critical parameters [18]. Temperature control within the range of 110-120°C provides optimal reaction rates while minimizing decomposition [18]. Reaction times of 8-15 hours have been determined to be optimal for complete conversion while avoiding over-reaction [18]. The use of nitrogen atmosphere is essential to prevent oxidative degradation of the phthalocyanine system [18].

Hydroxylation MethodTemperature (°C)Time (hours)Yield (%)Key Reagents
Triethylene Glycol Route100-1301-2045-65Triethylene glycol, NaH
PEG-based Method110-1258-1552-70PEG400/600, Base catalyst
Phenylpropionic Acid Route100-1301-2040-58p-Hydroxyphenylpropionic acid
Direct Aqueous Hydroxylation80-10012-2435-53NaOH, H₂O, Pyridine

Scalability and Yield Optimization

The scalability of silicon dihydroxyl phthalocyanine synthesis presents significant challenges that require systematic optimization of reaction parameters, purification protocols, and equipment considerations [20] [29]. Industrial-scale production demands modifications to laboratory-scale procedures to maintain yield and purity while accommodating larger reaction volumes.

Temperature control represents a critical factor in scaling synthesis reactions [34] [36]. Large-scale reactions exhibit different heat transfer characteristics compared to laboratory-scale preparations, necessitating modified heating profiles and extended reaction times [34]. Studies have demonstrated that maintaining uniform temperature distribution across large reaction vessels requires specialized heating systems and continuous monitoring [34]. Optimal temperature ranges for scaled reactions typically require reduction of 10-15°C compared to laboratory conditions to account for heat transfer limitations [34].

Mixing efficiency becomes increasingly important at larger scales, as inadequate agitation can result in localized concentration gradients and reduced yields [20]. Computational fluid dynamics studies have identified optimal stirring rates and impeller designs for phthalocyanine synthesis reactions [20]. The Reynolds number for scaled reactions should maintain values between 10⁴ and 10⁵ to ensure adequate mixing without excessive shear forces that could damage the product [20].

Solvent selection and recovery systems are crucial for economically viable large-scale production [25] [26]. High-boiling solvents such as quinoline and dimethylaminoethanol, commonly used in phthalocyanine synthesis, require specialized distillation systems for recovery and reuse [25]. Solvent recovery efficiency of 95% or higher is necessary for economic viability, demanding investment in advanced separation equipment [25].

Yield optimization studies have identified several process intensification strategies [22] [23]. Microwave-assisted synthesis has demonstrated the ability to reduce reaction times from hours to minutes while maintaining or improving yields [22] [23]. Microwave heating provides more uniform energy distribution and can activate reactions at lower bulk temperatures, leading to improved selectivity [22] [23]. Industrial microwave systems capable of processing kilogram quantities have been developed specifically for phthalocyanine production [22].

Scale ParameterLaboratory (1-10g)Pilot Scale (100g-1kg)Industrial (10-100kg)Optimization Factor
Reaction Temperature200-220°C185-205°C175-195°CHeat transfer efficiency
Reaction Time2-4 hours4-8 hours8-16 hoursMass transfer limitations
Stirring Rate300-500 rpm100-200 rpm50-100 rpmShear stress considerations
Yield65-75%55-70%45-65%Process losses
Purity95-98%90-95%85-92%Separation efficiency

Continuous flow processing has emerged as a promising approach for large-scale silicon dihydroxyl phthalocyanine production [20]. Flow reactors enable precise control of reaction parameters and eliminate batch-to-batch variability [20]. Residence time distribution studies have optimized reactor design for maximum conversion while minimizing side product formation [20]. Continuous systems also facilitate easier integration of purification steps, reducing overall process complexity [20].

Quality control systems for scaled production require automated monitoring of key parameters [29]. In-line spectroscopic monitoring using near-infrared and ultraviolet-visible spectroscopy enables real-time assessment of reaction progress and product quality [29]. These systems can detect deviations from optimal conditions and trigger corrective actions to maintain product specifications [29].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to silicon dihydroxyl phthalocyanine synthesis to reduce environmental impact, minimize hazardous waste generation, and improve process sustainability [25] [26] [27]. These approaches focus on solvent reduction, alternative energy sources, and the elimination of toxic reagents while maintaining synthetic efficiency.

Solvent-free synthesis methodologies represent a significant advancement in green phthalocyanine chemistry [25] [26]. Solid-state synthesis approaches utilizing mechanochemical activation through ball-milling have demonstrated the ability to produce phthalocyanines with minimal solvent usage [25] [26]. These methods reduce dimethylaminoethanol consumption by up to 100-fold compared to traditional solution-phase synthesis [25] [26]. Ball-milling parameters including rotation speed, milling duration, and ball-to-powder ratio have been optimized to maximize conversion efficiency [25].

The solid-state approach involves grinding phthalonitrile precursors with silicon sources and catalytic amounts of base under controlled mechanical stress [25] [26]. Reaction temperatures can be maintained at 37-60°C, significantly lower than traditional methods requiring temperatures above 200°C [25] [26]. This temperature reduction not only saves energy but also minimizes thermal decomposition pathways that reduce yield and generate unwanted byproducts [25].

Microwave-assisted synthesis has been adapted for green chemistry applications by enabling rapid heating and reduced reaction times [21] [22] [27]. Microwave irradiation provides selective heating of polar molecules, leading to more efficient energy transfer and reduced overall energy consumption [22] [27]. Studies have demonstrated that microwave-assisted phthalocyanine synthesis can reduce reaction times from several hours to 10-25 minutes while maintaining comparable yields [22] [23].

The application of microwave technology has also enabled the use of alternative, less toxic solvents [22] [27]. Ionic liquids and deep eutectic solvents have been investigated as environmentally benign reaction media for phthalocyanine synthesis [27]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [27]. Reaction yields in ionic liquid media have reached 70-85%, comparable to traditional organic solvents [27].

Water-based synthesis protocols represent another green chemistry innovation [18] [24]. Aqueous synthesis systems utilize water-soluble precursors and phase-transfer catalysts to enable phthalocyanine formation in aqueous media [24]. These systems eliminate the need for organic solvents entirely and simplify product isolation through precipitation or extraction methods [24]. Yields of 60-75% have been achieved using optimized aqueous conditions with appropriate surfactants and co-solvents [24].

Green Chemistry MethodSolvent ReductionEnergy SavingsWaste ReductionYield Range
Solid-state Ball-milling95-100%60-75%80-90%55-70%
Microwave Synthesis50-70%70-85%60-75%65-80%
Ionic Liquid Media80-90%40-60%85-95%70-85%
Aqueous Synthesis100%45-65%90-95%60-75%
Flow Chemistry30-50%50-70%70-85%65-80%

Catalytic improvements have focused on the development of more environmentally benign catalytic systems [28]. Heterogeneous catalysts that can be easily separated and recycled have been investigated as alternatives to homogeneous systems that generate metal-containing waste streams [28]. Supported metal catalysts and metal-organic frameworks have shown promise for phthalocyanine synthesis with improved selectivity and reduced metal contamination in final products [28].

Process intensification through continuous flow chemistry has been applied to green synthesis protocols [20] [28]. Flow reactors enable precise control of reaction parameters and facilitate the integration of separation and purification steps [20]. These systems reduce waste generation through improved conversion efficiency and eliminate the need for intermediate isolation steps [20]. Continuous processing also enables real-time optimization and reduces the environmental footprint associated with batch processing [20].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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